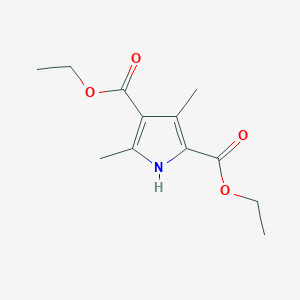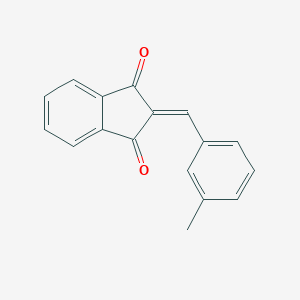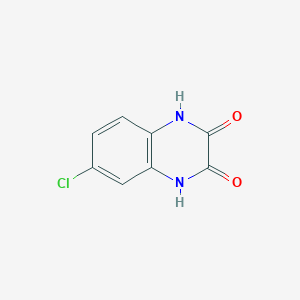
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine
描述
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that features both a furan ring and a benzodiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and benzodiazole moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine typically involves the condensation of furan-2-carbaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzodiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.
化学反应分析
Types of Reactions
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can produce the corresponding amine.
科学研究应用
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing into its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with unique electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
2-(furan-2-yl)-1H-benzimidazole: Similar structure but lacks the amine group.
2-(furan-2-yl)-1H-1,3-benzothiazole: Contains a sulfur atom instead of nitrogen in the benzodiazole ring.
2-(furan-2-yl)-1H-1,3-benzoxazole: Contains an oxygen atom instead of nitrogen in the benzodiazole ring.
Uniqueness
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is unique due to the presence of both the furan and benzodiazole rings, which impart distinct chemical and biological properties. The amine group also provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
IUPAC Name |
2-(furan-2-yl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKPXBQPUSWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)






![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)
![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)



![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)
![2-Nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B512157.png)
